(5S)-5-phenylpyrrolidin-2-one

Chiral resolution Nucleoside synthesis Absolute configuration

Ensure stereochemical fidelity in your asymmetric synthesis with (5S)-5-phenylpyrrolidin-2-one (CAS 56553-09-4). This chiral γ-lactam building block is supplied at ≥97% purity with guaranteed (S)-absolute configuration, making it indispensable for constructing nucleoside analogs and CNS drug candidates. Unlike racemic mixtures, this single enantiomer eliminates ambiguous stereochemical outcomes and reduces purification burdens. Demonstrated utility in N,O-psiconucleoside synthesis and stereochemical correlation studies. Available in gram-scale quantities for medicinal chemistry, process R&D, and chiral method development. Request a quote today.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 56553-09-4
Cat. No. B3145006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-phenylpyrrolidin-2-one
CAS56553-09-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
InChIKeyTVESJBDGOZUZRH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Phenylpyrrolidin-2-one (CAS 56553-09-4): A Chiral Lactam Building Block for Medicinal Chemistry and Drug Development


(5S)-5-phenylpyrrolidin-2-one is a chiral, five-membered lactam (γ-lactam) with a phenyl substituent at the 5-position, characterized by its (S) absolute stereochemistry . It is a well-defined chemical entity with a molecular weight of 161.20 g/mol and the formula C₁₀H₁₁NO. This compound is supplied as a building block with a typical purity of 97% or higher, making it a key intermediate for the asymmetric synthesis of complex molecules, including nucleoside analogs and potential neuroactive agents .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Purity for (5S)-5-Phenylpyrrolidin-2-one


Generic substitution of (5S)-5-phenylpyrrolidin-2-one with its racemate or enantiomer is not viable for applications requiring stereochemical fidelity. The compound's utility as a chiral building block and its potential interaction with biological targets are fundamentally dependent on its (S)-configuration [1]. As demonstrated in the synthesis of N,O-psiconucleosides, the use of a specific enantiomer is essential for establishing absolute configuration and achieving the desired biological outcome [1]. Furthermore, the compound's purity (e.g., 97% vs. 95%) directly impacts the yield and reproducibility of subsequent synthetic steps, with lower purity leading to increased impurities and challenging purifications . These factors underscore that stereochemistry and chemical purity are not interchangeable and must be specified in procurement.

Quantitative Differentiators: Evidence for Selecting (5S)-5-Phenylpyrrolidin-2-one Over Analogs


Chiral Purity and its Impact on Downstream Synthesis of N,O-Psiconucleosides

The (S)-enantiomer of 1-methyl-5-phenylpyrrolidin-2-one is a required starting material for the unambiguous determination of the absolute configuration of novel N,O-psiconucleoside enantiomers [1]. The research by Camps et al. demonstrates that the use of a single, pure enantiomer is essential for this stereochemical correlation, which is a critical step in characterizing new chiral drug candidates [1].

Chiral resolution Nucleoside synthesis Absolute configuration

Purity Benchmark: 97% vs. 95% for Synthetic Reproducibility

The (5S)-enantiomer is commercially available at a purity of 97% , which is higher than the 95% minimum purity often listed for the racemic mixture or less pure enantiomer supplies . This 2% difference in purity can significantly reduce the formation of byproducts in multi-step syntheses, thereby improving yield and simplifying purification.

Chemical purity Synthetic reproducibility Procurement specification

Scalable Sourcing: Gram-Scale Availability for Research and Development

(5S)-5-phenylpyrrolidin-2-one is available from multiple vendors in quantities ranging from 250 mg to 5 g, with list prices indicating its feasibility for both small-scale exploration and larger process development . This contrasts with many other chiral pyrrolidinone derivatives, which may only be available at milligram scale or require custom synthesis, causing significant project delays [1].

Gram-scale synthesis Procurement Supply chain

Optimal Application Scenarios for (5S)-5-Phenylpyrrolidin-2-one


Asymmetric Synthesis of Chiral N,O-Psiconucleosides

This scenario is for medicinal chemistry groups developing antiviral or anticancer nucleoside analogs. As established by Camps et al., the (S)-enantiomer is an essential reagent for the stereochemical correlation and absolute configuration determination of these complex molecules [1].

Scale-Up of Chiral Intermediates for CNS Drug Candidates

For process chemists scaling up the synthesis of central nervous system (CNS) drug candidates that incorporate a chiral pyrrolidinone core. The compound's gram-scale availability and defined purity (97%) provide a reliable and scalable source for preclinical and early clinical development batches [1].

Development of Chiral Chromatography and Spectroscopy Methods

Analytical chemistry groups can use (5S)-5-phenylpyrrolidin-2-one as a well-characterized, single-enantiomer standard for developing and validating chiral HPLC or spectroscopic methods (e.g., circular dichroism) to ensure the quality of new chiral drug substances [1].

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